molecular formula C27H23FN4O4 B2532756 2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile CAS No. 873571-79-0

2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile

Cat. No.: B2532756
CAS No.: 873571-79-0
M. Wt: 486.503
InChI Key: YFXADIFZZWIAEJ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic hybrid featuring an indole core fused with a pyrano[3,2-c]pyridine scaffold. Key structural elements include:

  • Spiro linkage: Connects the indole (at position 3) and pyrano-pyridine (at position 4') rings, enforcing a rigid three-dimensional geometry .
  • 2-Methoxyethyl group: Likely improves solubility compared to purely hydrophobic substituents . Amino and carbonitrile groups: Participate in hydrogen bonding and dipole interactions, critical for biological activity .
  • Dioxo groups: At positions 2 and 5', contribute to hydrogen-bonding networks and metabolic stability .

Properties

IUPAC Name

2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4/c1-16-13-22-23(25(33)31(16)11-12-35-2)27(20(14-29)24(30)36-22)19-5-3-4-6-21(19)32(26(27)34)15-17-7-9-18(28)10-8-17/h3-10,13H,11-12,15,30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXADIFZZWIAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1CCOC)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)C(=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1-[(4-fluorophenyl)methyl]-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile typically involves multi-step organic reactions. The process starts with the preparation of the indole and pyrano[3,2-c]pyridine intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2’-amino-1-[(4-fluorophenyl)methyl]-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents for various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2’-amino-1-[(4-fluorophenyl)methyl]-6’-(2-methoxyethyl)-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[Indoline-3,5'-Pyrano[2,3-d]Pyridine]-2-Ones ()

  • Structure: Shares a spiro-indole-pyrano-pyridine backbone but lacks the 4-fluorophenylmethyl and methoxyethyl groups.
  • Activity : Demonstrated anticancer activity (IC50 = 10.86 μM against HeLa cells) attributed to the pyrimidine moiety .
  • Synthesis : Utilized BTC/TPPO reagents for cyclization, achieving moderate yields (60–75%) .
  • Key Difference : The target compound’s 4-fluorophenylmethyl group may enhance target selectivity compared to simpler alkyl/aryl substituents in this class.

Spiro[Indole-3,4'-Pyrano[2,3-c]Pyrazoles] ()

  • Structure: Replaces pyrano-pyridine with pyrano-pyrazole and includes trifluoromethyl groups.
  • Synthesis : Four-component reactions requiring chromatography for purification, yielding 45–60% .
  • Key Difference : The target compound’s methoxyethyl group may reduce metabolic degradation compared to trifluoromethyl substituents, which are prone to defluorination .

Pyrano[3,2-b]Pyran-3-Carbonitriles ()

  • Structure: Features a fused pyrano-pyran system with a 4-fluorobenzyloxy group.
  • Physical Properties : High melting point (239–242°C) due to hydrogen bonding (IR: ν 3192 cm⁻¹ for NH, 2194 cm⁻¹ for CN) .

Pyrano[2,3-c]Pyrazole-5-Carbonitriles ()

  • Structure : Includes pyrazole instead of pyridine in the fused ring system.
  • Synthesis : Efficient one-pot reactions (80% yield, 1 hr) under reflux conditions .
  • Activity : Antimicrobial activity against S. aureus (MIC = 8 μg/mL) .
  • Key Difference : The target compound’s pyridine ring may offer stronger π-stacking interactions compared to pyrazole .

Biological Activity

The compound 2'-amino-1-[(4-fluorophenyl)methyl]-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile (CAS No. 873571-79-0) is a synthetic derivative that has garnered interest due to its potential biological activities. This article focuses on its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₃O₃
  • Molecular Weight : 345.35 g/mol

The compound features a complex spirocyclic structure that contributes to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of the pyrano[3,2-c]pyridine scaffold exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

These results suggest that the compound possesses potent antibacterial properties, particularly against multidrug-resistant strains.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. The compound has been tested on various human cell lines to assess its toxicity.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A549 (lung carcinoma)10.0
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)12.5

The IC50 values indicate that while the compound exhibits some cytotoxic effects, it may still be viable for therapeutic applications depending on the context and formulation.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific bacterial enzymes involved in cell wall synthesis or disrupt biofilm formation in pathogenic bacteria, enhancing the efficacy of existing antibiotics.

Case Studies

  • Case Study on Staphylococcus aureus : A study evaluated the impact of the compound on biofilm formation by Staphylococcus aureus. Results indicated a significant reduction in biofilm density when treated with sub-MIC concentrations of the compound, suggesting its potential as an adjunct therapy in treating chronic infections associated with biofilms.
  • Combination Therapy with Antibiotics : In a separate study, the compound was tested in combination with ciprofloxacin against Pseudomonas aeruginosa biofilms. The combination showed enhanced antibacterial activity compared to either agent alone, indicating a synergistic effect that could be beneficial in clinical settings.

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